molecular formula C8H13N3OS B1530959 1,2,4-Triazin-5(2H)-one, 6-(1,1-dimethylethyl)-3-(methylthio)- CAS No. 35045-02-4

1,2,4-Triazin-5(2H)-one, 6-(1,1-dimethylethyl)-3-(methylthio)-

Cat. No.: B1530959
CAS No.: 35045-02-4
M. Wt: 199.28 g/mol
InChI Key: MIWRSUQXSCLDNV-UHFFFAOYSA-N
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Description

1,2,4-Triazin-5(2H)-one, 6-(1,1-dimethylethyl)-3-(methylthio)- is an aryl sulfide.

Scientific Research Applications

Herbicidal Applications

1,2,4-Triazin-5(2H)-one derivatives, specifically those with a 6-(1,1-dimethylethyl)-3-(methylthio) moiety, have been extensively studied for their herbicidal properties. For instance, ethiozin, a closely related compound, is metabolized more rapidly in tolerant wheat cultivars compared to sensitive ones, showing potential for selective weed control in agriculture (Fedtke & Schmidt, 1988). Additionally, the efficacy of triapenthenol as a safener against metribuzin injury in soybean cultivars has been noted, indicating potential for protecting crops from herbicide-induced damage (Vavrina & Phatak, 1988).

Analytical Chemistry

The compound has been a subject of interest in analytical chemistry, especially for the analysis of metribuzin and its metabolites in environmental samples. A study described a method for analyzing metribuzin and associated metabolites in soil and water samples, highlighting the environmental impact and persistence of such compounds (Johnson & Pepperman, 1995).

Chemical Synthesis and Reactions

Several studies have focused on the chemical synthesis and reactions of 1,2,4-triazin-5(2H)-one derivatives. For example, research on the amination of 1,2,4-triazines by potassium amide in liquid ammonia and phenyl phosphorodiamidate provides insights into the chemical behavior and potential applications of these compounds in various fields (Rykowski & Plas, 1982).

Herbicide Activity and Mechanism

Studies have also delved into the relationship between temperature and triazinone herbicide activity, revealing insights into the herbicide's absorption by plant protoplasts and its inhibition of photosynthetic electron transport (Buman, Gealy, & Fuerst, 1992). This research provides valuable information for understanding how environmental factors influence the effectiveness of these herbicides.

Environmental and Agricultural Implications

The compound's interaction with soil and environmental components has been a subject of interest. For instance, the adsorption of metribuzin by kraft lignin was evaluated to determine its potential as a controlled release function, which is crucial for understanding the environmental fate and agricultural application of such herbicides (Riggle & Penner, 1992).

Mechanism of Action

Target of Action

Metribuzin-Desamino, also known as Metribuzin da, Metribuzin-DA, Deaminometribuzin, Deaminated sencor, or 1,2,4-Triazin-5(2H)-one, 6-(1,1-dimethylethyl)-3-(methylthio)-, is a major metabolite of the herbicide Metribuzin . The primary targets of Metribuzin-Desamino are the weeds in various crops . It is used to control annual grass and broad-leaved weeds .

Mode of Action

Metribuzin-Desamino acts by inhibiting photosynthesis in the target weeds . It disrupts photosystem II, which is an essential component of the photosynthetic process . This disruption prevents the weeds from converting light energy into chemical energy, leading to their death .

Biochemical Pathways

The action of Metribuzin-Desamino affects the photosynthetic pathway in the target weeds . By disrupting photosystem II, it prevents the conversion of light energy into chemical energy, a crucial step in the photosynthetic process . This disruption leads to the death of the weeds, thereby preventing them from competing with the crops for resources .

Pharmacokinetics

Metribuzin-Desamino exhibits high water solubility, high to very high soil mobility, and low to moderate persistence in soil . These properties influence its absorption, distribution, metabolism, and excretion (ADME) in the environment . The high water solubility and soil mobility allow Metribuzin-Desamino to be readily taken up by the target weeds .

Result of Action

The result of Metribuzin-Desamino’s action is the death of the target weeds . By inhibiting photosynthesis, Metribuzin-Desamino starves the weeds of the chemical energy they need to grow and reproduce . This leads to the death of the weeds, thereby reducing competition for resources with the crops .

Action Environment

The action, efficacy, and stability of Metribuzin-Desamino are influenced by various environmental factors . Its high water solubility and soil mobility mean that it can be easily transported in the environment, potentially affecting non-target organisms . Therefore, while Metribuzin-Desamino is an effective herbicide, its use must be carefully managed to minimize potential environmental impacts .

Biochemical Analysis

Biochemical Properties

Metribuzin-Desamino interacts with various enzymes and proteins. For instance, it has been found to interact with glutathione reductase 2 from Arabidopsis thaliana . The interaction between Metribuzin-Desamino and this enzyme is believed to be mainly driven by hydrogen bonding and van der Waals forces .

Cellular Effects

Metribuzin-Desamino and its parent compound Metribuzin have been detected in plants, indicating that they can be absorbed and translocated within plant cells . The presence of these compounds can have various effects on cellular processes, although specific details on the effects of Metribuzin-Desamino on cell signaling pathways, gene expression, and cellular metabolism are currently limited.

Molecular Mechanism

Metribuzin, the parent compound, is known to inhibit photosynthesis by binding to the D1 quinone protein of the photosystem II (PSII) in the chloroplast, preventing electron transport necessary for the conversion of light to energy . It is possible that Metribuzin-Desamino may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Metribuzin-Desamino have been observed over time. For instance, in one study, bean plants were grown in soil treated with Metribuzin and collected after 23 days. At the end of the assay, only 11% of the initial concentration of Metribuzin remained in the soil, indicating degradation over time .

Dosage Effects in Animal Models

Specific information on the dosage effects of Metribuzin-Desamino in animal models is currently limited. Metribuzin, the parent compound, has been studied for its toxicological effects. It has been found that the acceptable daily intake (ADI) for Metribuzin is 0.013 mg/kg body weight per day .

Metabolic Pathways

Metribuzin-Desamino is one of the major metabolites formed when Metribuzin is degraded in the environment . The other major metabolites include diketo-metribuzin and desamino-diketo-metribuzin

Transport and Distribution

Metribuzin-Desamino, due to its high water solubility and soil mobility, can be transported and distributed within cells and tissues

Properties

IUPAC Name

6-tert-butyl-3-methylsulfanyl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-8(2,3)5-6(12)9-7(13-4)11-10-5/h1-4H3,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWRSUQXSCLDNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(NC1=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052839
Record name Metribuzin-DA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35045-02-4
Record name Metribuzin DA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35045-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazin-5(2H)-one, 6-(1,1-dimethylethyl)-3-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035045024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metribuzin-DA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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